N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
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Overview
Description
N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxy-methoxyphenyl group, a thiadiazole ring, and a sulfanyl-acetamide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-hydroxy-3-methoxybenzaldehyde and 5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazole-2-thiol. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency. The purification process may involve techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy-methoxyphenyl group can yield quinones, while reduction of the imine group can produce amines.
Scientific Research Applications
N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxy and methoxy groups, as well as the thiadiazole ring, play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxy-3-methylphenyl)-3-methoxybenzamide: Shares similar structural features but lacks the thiadiazole ring.
4-Hydroxy-3-methoxybenzonitrile: Contains the hydroxy-methoxyphenyl group but differs in the rest of the structure.
Uniqueness
N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential biological activities.
Properties
Molecular Formula |
C21H22N4O3S3 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H22N4O3S3/c1-13-4-6-15(7-5-13)11-29-20-24-25-21(31-20)30-12-19(27)23-22-14(2)16-8-9-17(26)18(10-16)28-3/h4-10,26H,11-12H2,1-3H3,(H,23,27)/b22-14+ |
InChI Key |
SVJHMMDPDXJNAU-HYARGMPZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C(\C)/C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=C(C)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
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